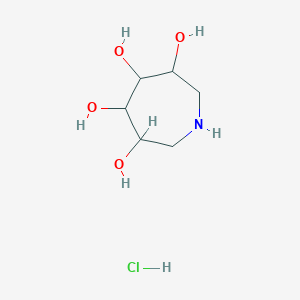

Azepane-3,4,5,6-tetrol;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

178964-40-4 |

|---|---|

Molecular Formula |

C6H14ClNO4 |

Molecular Weight |

199.63 g/mol |

IUPAC Name |

(3R,4R,5R,6R)-azepane-3,4,5,6-tetrol;hydrochloride |

InChI |

InChI=1S/C6H13NO4.ClH/c8-3-1-7-2-4(9)6(11)5(3)10;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1 |

InChI Key |

UJBGXSDFDJMWFZ-MVNLRXSJSA-N |

SMILES |

C1C(C(C(C(CN1)O)O)O)O.Cl |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@@H](CN1)O)O)O)O.Cl |

Canonical SMILES |

C1C(C(C(C(CN1)O)O)O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Azepane-3,4,5,6-tetrol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepane-3,4,5,6-tetrol and its hydrochloride salt are polyhydroxylated azepane derivatives belonging to the iminosugar class of compounds. Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes crucial for carbohydrate metabolism. This technical guide provides a comprehensive overview of the basic properties of Azepane-3,4,5,6-tetrol hydrochloride, including its chemical identity, physicochemical properties, and biological activity, with a focus on its role as a glycosidase inhibitor. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and drug development efforts.

Chemical Identity and Basic Properties

Azepane-3,4,5,6-tetrol hydrochloride is the hydrochloride salt of Azepane-3,4,5,6-tetrol. The stereochemistry of the hydroxyl groups significantly influences its biological activity. The (3S,4S,5S,6S) and (3R,4R,5R,6R) stereoisomers are among the studied forms.

Table 1: Chemical and Physical Properties of Azepane-3,4,5,6-tetrol Hydrochloride

| Property | Data | Source |

| Chemical Name | (3S,4S,5S,6S)-Azepane-3,4,5,6-tetrol hydrochloride | PubChem |

| Molecular Formula | C₆H₁₄ClNO₄ | PubChem[1] |

| Molecular Weight | 199.63 g/mol | PubChem[1] |

| CAS Number | 178964-40-4 ((3R,4R,5R,6R) isomer) | ChemicalBook[2] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge on amine hydrochlorides[3] |

| Melting Point | Not reported in the literature | |

| Solubility | Expected to be soluble in water.[3] | General knowledge on amine hydrochlorides[3] |

| pKa | Not reported in the literature |

Experimental Protocols

Determination of Aqueous Solubility

A standard protocol to determine the aqueous solubility of an amine hydrochloride, such as Azepane-3,4,5,6-tetrol hydrochloride, involves the shake-flask method.

Protocol:

-

An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., evaporative light scattering detector for compounds lacking a UV chromophore) or by quantitative Nuclear Magnetic Resonance (qNMR).

-

The solubility is expressed in mg/mL or mol/L.

Determination of pKa

The pKa of a polyhydroxylated amine like Azepane-3,4,5,6-tetrol can be determined by potentiometric titration.

Protocol:

-

A precise amount of the free base (Azepane-3,4,5,6-tetrol) is dissolved in a known volume of deionized water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For polyprotic bases, multiple inflection points may be observed, corresponding to the different pKa values.[4][5]

Biological Activity: Glycosidase Inhibition

Azepane-3,4,5,6-tetrol is an iminosugar and, as such, its primary biological activity is the inhibition of glycosidases. These enzymes are involved in the cleavage of glycosidic bonds in carbohydrates. By mimicking the transition state of the natural substrate, iminosugars can bind to the active site of glycosidases and inhibit their function.[6]

The inhibitory activity of polyhydroxylated azepanes is highly dependent on their stereochemistry and the specific glycosidase being targeted. Some studies have shown that certain stereoisomers of tetrahydroxylated azepanes are potent and selective inhibitors of β-galactosidase, while others exhibit weak or no activity against α-glucosidase.[7]

Mechanism of Glycosidase Inhibition

The inhibitory action of iminosugars like Azepane-3,4,5,6-tetrol stems from their structural similarity to the transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. The protonated nitrogen atom in the azepane ring mimics the positive charge of the oxocarbenium ion-like transition state. This allows the iminosugar to bind tightly to the enzyme's active site, preventing the natural substrate from binding and being processed.

Experimental Protocol: α-Glucosidase Inhibition Assay

The following is a general protocol for assessing the α-glucosidase inhibitory activity of a compound like Azepane-3,4,5,6-tetrol.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Test compound (Azepane-3,4,5,6-tetrol hydrochloride)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare solutions of the test compound and acarbose in phosphate buffer at various concentrations.

-

In a 96-well plate, add a solution of α-glucosidase to each well.

-

Add the test compound or acarbose solutions to the respective wells. A control well should contain only the buffer.

-

Pre-incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37 °C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M).

-

Measure the absorbance of each well at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.[8][9]

Conclusion

Azepane-3,4,5,6-tetrol hydrochloride is a promising scaffold for the development of glycosidase inhibitors. While detailed physicochemical data for the hydrochloride salt is currently limited in the scientific literature, its biological activity as an iminosugar is an active area of research. The provided methodologies offer a framework for the further characterization and evaluation of this compound and its analogs. The potential for stereospecific inhibition of various glycosidases makes Azepane-3,4,5,6-tetrol a molecule of significant interest for researchers in medicinal chemistry and drug development, particularly in the context of diseases involving carbohydrate metabolism. Further studies are warranted to fully elucidate its therapeutic potential.

References

- 1. 1H-Azepine-3,4,5,6-tetrol, hexahydro-, (3S,4S,5S,6S)- | C6H14ClNO4 | CID 51346133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 178964-40-4 CAS Manufactory [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 9. ajol.info [ajol.info]

An In-depth Technical Guide to the Physicochemical Characteristics of Azepane-3,4,5,6-tetrol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Azepane-3,4,5,6-tetrol hydrochloride, a polyhydroxylated azepane derivative belonging to the iminosugar class of compounds. Iminosugars are of significant interest in drug discovery due to their therapeutic potential, particularly as glycosidase inhibitors.[1][2] This document outlines the available data, predicted properties, and detailed experimental protocols relevant to the characterization of this compound, aiming to support research and development efforts.

Chemical Identity and Structure

Azepane-3,4,5,6-tetrol hydrochloride is the hydrochloride salt of a saturated seven-membered heterocyclic amine containing four hydroxyl groups. Its chemical structure is fundamental to its biological activity, conferring a resemblance to monosaccharides which allows it to interact with carbohydrate-processing enzymes.

Table 1: Chemical Identity of Azepane-3,4,5,6-tetrol hydrochloride

| Identifier | Value |

| IUPAC Name | (3S,4S,5S,6S)-azepane-3,4,5,6-tetrol;hydrochloride |

| Molecular Formula | C₆H₁₄ClNO₄ |

| Molecular Weight | 199.63 g/mol |

| Canonical SMILES | C1C(C(C(C(CN1)O)O)O)O.Cl |

| InChI Key | InChIKey=RYYSHHDLFJCRTH-UHFFFAOYSA-N |

| CAS Number | Not available |

Physicochemical Properties

A thorough understanding of the physicochemical properties of an Active Pharmaceutical Ingredient (API) is critical for formulation development, as these properties influence solubility, stability, and bioavailability.[3][4][5] Due to the limited availability of experimental data for Azepane-3,4,5,6-tetrol hydrochloride, this section presents a combination of data for the parent azepane structure, predicted values for the target molecule, and general characteristics of related compounds.

Table 2: Summary of Physicochemical Data for Azepane-3,4,5,6-tetrol hydrochloride

| Property | Value/Predicted Value | Comments |

| Melting Point | Data not available. Predicted to be >200 °C (decomposes). | The parent compound, azepane, has a melting point of -37 °C.[6] The hydrochloride salt of a polyhydroxylated compound is expected to have a significantly higher melting point and likely decompose before melting. |

| Boiling Point | Data not available. | The parent compound, azepane, has a boiling point of approximately 138-142.7 °C.[6][7][8] Due to the high polarity and salt form, the boiling point of the tetrol hydrochloride is expected to be significantly higher and difficult to determine experimentally without decomposition. |

| Solubility | Predicted to be highly soluble in water. | Polyhydroxylated compounds and hydrochloride salts generally exhibit good aqueous solubility.[4] |

| pKa (predicted) | ~8.5 - 9.5 | This prediction is based on the secondary amine within the azepane ring. The pKa of cyclic amines is influenced by ring size and substitution.[9][10][11][12][13] |

| logP (predicted) | < 0 | The multiple hydroxyl groups contribute to a low octanol-water partition coefficient, indicating high hydrophilicity.[14][15][16] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data.[3][17] The following sections outline methodologies for determining the key properties of Azepane-3,4,5,6-tetrol hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of Azepane-3,4,5,6-tetrol hydrochloride is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min for an initial approximate determination.

-

A second, fresh sample is then heated at a slower rate of 1-2 °C/min starting from a temperature approximately 20 °C below the approximate melting point.

-

The temperature at which the first liquid appears and the temperature at which the sample is completely molten are recorded as the melting range. Due to the high polarity, decomposition may be observed.

-

Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation.

-

Apparatus: Temperature-controlled shaker, analytical balance, pH meter, HPLC-UV or other suitable analytical method.

-

Procedure (Equilibrium Solubility Method):

-

Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Add an excess amount of Azepane-3,4,5,6-tetrol hydrochloride to a known volume of each buffer in separate vials.

-

The vials are sealed and agitated in a temperature-controlled shaker at a specified temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The resulting saturated solutions are filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method such as HPLC-UV.

-

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.

-

Apparatus: Potentiometric titrator with a pH electrode.

-

Procedure (Potentiometric Titration):

-

A precisely weighed amount of Azepane-3,4,5,6-tetrol hydrochloride is dissolved in a known volume of deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored throughout the titration.

-

The pKa is determined from the titration curve, typically as the pH at which half of the amine is in its protonated form.

-

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Apparatus: Shake-flask apparatus, analytical balance, HPLC-UV or other suitable analytical method.

-

Procedure (Shake-Flask Method):

-

A solution of Azepane-3,4,5,6-tetrol hydrochloride is prepared in either water or n-octanol.

-

Equal volumes of the n-octanol and water phases are combined in a flask.

-

The flask is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined by a suitable analytical method.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic techniques provide detailed information about the molecular structure and solid-state properties of a compound.

Table 3: Spectroscopic and Crystallographic Data (Hypothetical)

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aliphatic region corresponding to the protons on the azepane ring. Signals for the hydroxyl protons may be broad and exchangeable. |

| ¹³C NMR | Six distinct signals for the carbon atoms of the azepane ring, with chemical shifts influenced by the hydroxyl and amino groups. |

| Mass Spectrometry (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺ (the free base). Fragmentation patterns would involve the loss of water molecules and cleavage of the azepane ring. |

| X-ray Crystallography | Would provide the definitive three-dimensional structure of the molecule in the solid state, confirming the stereochemistry and showing the interactions with the chloride counter-ion and any solvent molecules in the crystal lattice.[18][19][20] |

Biological Activity and Signaling Pathway

Azepane-3,4,5,6-tetrol, as an iminosugar, is predicted to act as a competitive inhibitor of glycosidases, such as α-glucosidase I and II, which are located in the endoplasmic reticulum.[1][2][21][22][23][24] These enzymes are crucial for the proper folding of viral envelope glycoproteins.[25][26][27][28] Inhibition of these enzymes leads to misfolded glycoproteins, which can impair viral assembly and reduce infectivity.

Experimental Workflow for Glycosidase Inhibition Assay

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. labinsights.nl [labinsights.nl]

- 4. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmainventor.com [pharmainventor.com]

- 6. Azepane - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. Azepanes | Fisher Scientific [fishersci.com]

- 9. uregina.scholaris.ca [uregina.scholaris.ca]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. uregina.scholaris.ca [uregina.scholaris.ca]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 16. acdlabs.com [acdlabs.com]

- 17. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]

- 18. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]

- 21. twistbioscience.com [twistbioscience.com]

- 22. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Iminosugars as glycosyltransferase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Folding of Viral Envelope Glycoproteins in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 26. α-Glucosidase Inhibitors Reduce Dengue Virus Production by Affecting the Initial Steps of Virion Morphogenesis in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Glycoprotein folding and quality-control mechanisms in protein-folding diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azepane-3,4,5,6-tetrol and its Derivatives as Glycosidase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity

Polyhydroxylated azepanes are iminosugars, a class of compounds that are analogues of sugars where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification is key to their biological activity as inhibitors of glycosidases and glycosyltransferases.[1][2]

| Compound Name | CAS Number | Molecular Formula |

| (3S,4S,5S,6S)-Azepane-3,4,5,6-tetrol hydrochloride | 51346133 | C₆H₁₄ClNO₄ |

| (3S,4R,5R,6S)-Azepane-3,4,5,6-tetrol | 10464642 | C₆H₁₃NO₄ |

| (2R,3R,4R,5R,6R)-2-(hydroxymethyl)azepane-3,4,5,6-tetraol | Not Available | C₇H₁₅NO₅ |

| (2R,3R,4R,5R,6S)-2-(hydroxymethyl)azepane-3,4,5,6-tetraol | Not Available | C₇H₁₅NO₅ |

Note: The hydrochloride salt is a common formulation for amine-containing compounds to improve stability and solubility.

Biological Activity: Glycosidase Inhibition

Azepane-3,4,5,6-tetrol and its derivatives are potent inhibitors of various glycosidases.[3] These enzymes play crucial roles in numerous biological processes, including carbohydrate digestion, glycoprotein processing, and lysosomal catabolism.[4] Inhibition of these enzymes is a therapeutic strategy for conditions such as diabetes, viral infections, and lysosomal storage disorders.[1][4]

The inhibitory activity of these compounds is often stereospecific and dependent on the substitution pattern on the azepane ring.

Quantitative Inhibition Data

The following table summarizes the inhibitory concentrations (IC₅₀) of various polyhydroxylated azepane derivatives against different glycosidases.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Polyhydroxy 7-butyl azepane (R-configuration at C-7) | β-galactosidase | 3 | [5] |

| L-ido-azepane (N-hydroxyethyl derivative) | α-glucosidase | 138 | [6] |

| L-ido-azepane (N-hydroxyethyl derivative) | β-glucosidase | 4 | [6] |

| L-ido-azepane (N-butyl derivative) | β-glucosidase | 80 | [6] |

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

A common method to determine the α-glucosidase inhibitory activity of azepane derivatives involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[7][8]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compound (Azepane derivative)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

Prepare a solution of the α-glucosidase enzyme in phosphate buffer.

-

In a 96-well plate, add a solution of the test compound at various concentrations.

-

Add the α-glucosidase solution to each well containing the test compound and incubate for a defined period (e.g., 5 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

A control reaction without the inhibitor and a blank reaction without the enzyme are run in parallel.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Mechanism of Glycosidase Inhibition

The following diagram illustrates the general mechanism of competitive inhibition of a glycosidase by an iminosugar like Azepane-3,4,5,6-tetrol. The iminosugar mimics the transition state of the natural substrate, binding to the active site of the enzyme and preventing the hydrolysis of the glycosidic bond.

Caption: Competitive inhibition of glycosidase by an iminosugar.

Role in Glycosphingolipid Metabolism

Inhibition of glycosidases can impact various metabolic pathways. For example, inhibitors of glucosylceramidase (a β-glucosidase) can affect the catabolism of glycosphingolipids. This is relevant in the context of lysosomal storage disorders like Gaucher disease.

Caption: Inhibition of glycosphingolipid catabolism.

Synthetic Workflow for Polyhydroxylated Azepanes

The synthesis of polyhydroxylated azepanes often involves multiple steps starting from a chiral precursor, such as D-(-)-quinic acid or a suitably protected sugar derivative.[3] A general synthetic workflow is depicted below.

Caption: General synthetic route to polyhydroxylated azepanes.

References

- 1. researchgate.net [researchgate.net]

- 2. Iminosugars as glycosyltransferase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Expeditious synthesis of tri- and tetrahydroxyazepanes from D-(-)-quinic acid as potent glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors [ouci.dntb.gov.ua]

- 7. In vitro α-glucosidase inhibitory assay [protocols.io]

- 8. journal.ipb.ac.id [journal.ipb.ac.id]

In-Depth Technical Guide to the Structure Elucidation of Azepane-3,4,5,6-tetrol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Azepane-3,4,5,6-tetrol hydrochloride. This polyhydroxylated azepane represents a class of iminosugars with significant potential in drug discovery, particularly as glycosidase inhibitors.[1][2] The elucidation of their precise chemical structure, including stereochemistry, is paramount for understanding their biological activity and for the development of structure-activity relationships (SAR).[3]

Synthetic Strategy and Purification

The synthesis of polyhydroxylated azepanes often commences from readily available chiral precursors, such as monosaccharides.[4][5] A plausible synthetic route to Azepane-3,4,5,6-tetrol hydrochloride is outlined below. The key transformations typically involve the formation of the seven-membered azepane ring and the introduction of hydroxyl groups. Methodologies such as reductive amination and ring-closing metathesis are common strategies to construct the azepane core.[6]

A generalized synthetic workflow is depicted in the following diagram:

Experimental Protocol: Final Deprotection and Salt Formation

-

Deprotection: The protected azepane precursor is dissolved in a suitable solvent (e.g., methanol/water mixture). A strong acid catalyst, such as Dowex 50WX2 resin, is added.[7] The reaction mixture is stirred at room temperature for 24-48 hours and monitored by Thin Layer Chromatography (TLC).

-

Purification of the Free Base: Upon completion, the resin is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Salt Formation: The purified azepane-3,4,5,6-tetrol is dissolved in a minimal amount of methanol. A solution of HCl in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete.

-

Isolation: The resulting white solid, Azepane-3,4,5,6-tetrol hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Spectroscopic Analysis and Data Interpretation

A combination of spectroscopic techniques is essential for the unambiguous structure determination of the target compound.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the molecule.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Ionization Mode | Adduct | Calculated m/z | Observed m/z | Elemental Composition |

| ESI+ | [M+H]⁺ | 180.0917 | 180.0915 | C₆H₁₄NO₄⁺ |

| ESI+ | [M+Na]⁺ | 202.0736 | 202.0733 | C₆H₁₃NNaO₄⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H and N-H stretching |

| 2920-2850 | Medium | C-H stretching (aliphatic) |

| 1600-1500 | Medium | N-H bending |

| 1100-1000 | Strong | C-O stretching (secondary alcohols) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity and stereochemistry of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required.

Table 3: Hypothetical ¹H NMR Data (500 MHz, D₂O)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2a | 3.25 | dd | 12.5, 5.0 |

| H-2b | 3.10 | dd | 12.5, 8.0 |

| H-3 | 4.15 | m | - |

| H-4 | 3.90 | t | 6.5 |

| H-5 | 3.85 | t | 6.5 |

| H-6 | 4.05 | m | - |

| H-7a | 3.40 | dd | 13.0, 4.5 |

| H-7b | 3.20 | dd | 13.0, 7.5 |

Table 4: Hypothetical ¹³C NMR Data (125 MHz, D₂O)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 52.5 |

| C-3 | 72.0 |

| C-4 | 74.5 |

| C-5 | 73.0 |

| C-6 | 70.5 |

| C-7 | 55.0 |

The structural elucidation workflow using NMR is a systematic process of piecing together the molecular puzzle.

Stereochemical Determination

The four contiguous stereocenters (C-3, C-4, C-5, and C-6) in Azepane-3,4,5,6-tetrol hydrochloride can exist in multiple diastereomeric forms. The determination of the relative and absolute stereochemistry is a critical and challenging aspect of the structure elucidation.

Experimental Protocol: 2D NOESY/ROESY NMR

-

Sample Preparation: A solution of the hydrochloride salt in D₂O is prepared.

-

Data Acquisition: A 2D NOESY or ROESY spectrum is acquired with a mixing time optimized to observe key through-space correlations.

-

Data Analysis: The presence of cross-peaks between protons that are close in space, but not necessarily scalar-coupled, provides information about the relative stereochemistry. For example, strong NOE correlations between axial protons on the same face of the ring can help to establish their relative orientations.

In some cases, the flexibility of the seven-membered ring can make the interpretation of NOE data complex.[2] In such instances, the synthesis of a more rigid derivative followed by X-ray crystallography can provide unambiguous proof of the stereochemistry.[7]

Potential Biological Significance

Polyhydroxylated azepanes are a well-established class of iminosugars that can act as mimics of monosaccharides.[5] This structural similarity allows them to function as inhibitors of glycosidases, enzymes that play crucial roles in various biological processes.[1] The inhibitory activity and selectivity are highly dependent on the stereochemistry of the hydroxyl groups and the overall conformation of the azepane ring. Some polyhydroxylated azepanes have shown potential as therapeutic agents for lysosomal storage disorders.[7] Further biological evaluation of Azepane-3,4,5,6-tetrol hydrochloride would be necessary to determine its specific inhibitory profile and therapeutic potential.

Conclusion

The structure elucidation of Azepane-3,4,5,6-tetrol hydrochloride is a multi-faceted process that relies on a combination of chemical synthesis and advanced spectroscopic techniques. A systematic approach, integrating data from mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, is essential for the unambiguous determination of its constitution and stereochemistry. This detailed structural information is the cornerstone for understanding its biological function and for guiding future drug design and development efforts in the field of iminosugar therapeutics.

References

- 1. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective syntheses of polyhydroxylated azepane derivatives from sugar-based epoxyamides. Part 1: synthesis from D-mannose [infoscience.epfl.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Azepane-3,4,5,6-tetrol Hydrochloride: A Technical Whitepaper on its Mechanism of Action as a Glycosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepane-3,4,5,6-tetrol hydrochloride is a polyhydroxylated azepane, a class of compounds recognized as iminosugar mimics. These structural analogues of monosaccharides are potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism. This document provides a comprehensive overview of the mechanism of action of Azepane-3,4,5,6-tetrol hydrochloride, focusing on its role as a glycosidase inhibitor. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing this activity, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Glycosidases are a broad family of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Their roles are fundamental in various biological processes, including digestion, lysosomal degradation of glycoconjugates, and post-translational modification of proteins. The inhibition of specific glycosidases has emerged as a promising therapeutic strategy for a range of diseases, including diabetes, lysosomal storage disorders, and viral infections.

Azepanes, seven-membered nitrogen-containing heterocyclic compounds, have garnered significant attention as potential glycosidase inhibitors. Their flexible ring structure allows for a conformation that can mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to potent and often selective inhibition. Azepane-3,4,5,6-tetrol, as a tetrahydroxylated derivative, presents a scaffold that can interact with the active sites of various glycosidases.

Mechanism of Action: Glycosidase Inhibition

The primary mechanism of action of Azepane-3,4,5,6-tetrol hydrochloride is the competitive inhibition of glycosidase enzymes. As an iminosugar, the protonated nitrogen atom at physiological pH mimics the positively charged transition state of the natural substrate. This allows the molecule to bind with high affinity to the enzyme's active site, preventing the binding and subsequent hydrolysis of the natural carbohydrate substrate.

The inhibitory activity of azepane derivatives can be broad-spectrum or selective for specific glycosidases, depending on the stereochemistry of the hydroxyl groups and other substitutions on the azepane ring. Preliminary studies have indicated that some tetrahydroxyazepanes exhibit potent inhibition against α-mannosidase and α-fucosidase[1]. However, other studies with different stereoisomers of polyhydroxylated azepanes showed limited inhibition against a panel of human lysosomal glycosidases[2]. This highlights the critical role of stereochemistry in determining the inhibitory profile.

Signaling Pathway of Glycosidase Action and Inhibition

The following diagram illustrates the general mechanism of a retaining glycosidase and its inhibition by a competitive inhibitor like Azepane-3,4,5,6-tetrol.

Caption: Glycosidase action and competitive inhibition by Azepane-3,4,5,6-tetrol.

Quantitative Data on Glycosidase Inhibition

The inhibitory potential of Azepane-3,4,5,6-tetrol hydrochloride is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific data for the hydrochloride salt of Azepane-3,4,5,6-tetrol is not extensively available in the public domain, studies on closely related tetrahydroxyazepanes provide valuable insights. One study reported that C2-symmetrical tetrahydroxyazepanes can inhibit various glycosidases with Ki values in the micromolar range[3].

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Tetrahydroxyazepane 1 | Various glycosidases | Non-specific inhibitor | [3] |

| Tetrahydroxyazepane 2 | β-N-acetylglucosaminidase | µM range | [3] |

| Tetrahydroxyazepane 3 | β-glucosidase | µM range | [3] |

| Tetrahydroxyazepane 4 | α-fucosidase | µM range | [3] |

| Various Azepanes | α-mannosidase, α-fucosidase | Potent inhibitors | [1] |

Note: This table is a summary based on available literature on related compounds. Further studies are required to determine the specific inhibitory profile of Azepane-3,4,5,6-tetrol hydrochloride.

Experimental Protocols

The following section details a standard protocol for determining the inhibitory activity of compounds like Azepane-3,4,5,6-tetrol hydrochloride against α-glucosidase.

α-Glucosidase Inhibition Assay

This assay is based on the spectrophotometric determination of the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, N1377)

-

Azepane-3,4,5,6-tetrol hydrochloride (test compound)

-

Acarbose (positive control)

-

Potassium phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na2CO3) (0.2 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

-

Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.

-

Prepare a stock solution of Azepane-3,4,5,6-tetrol hydrochloride in phosphate buffer and create a series of dilutions.

-

Prepare a stock solution of acarbose for the positive control.

-

-

Assay Protocol:

-

In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.

-

Add 50 µL of the test compound dilutions or acarbose to the respective wells.

-

Add 50 µL of the α-glucosidase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M Na2CO3 to all wells.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Workflow for Glycosidase Inhibition Assay

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Kinetic Analysis of Inhibition

To further characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed. This involves measuring the reaction rate at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).

-

Competitive Inhibition: The inhibitor binds only to the free enzyme. In a Lineweaver-Burk plot, the lines for different inhibitor concentrations intersect at the y-axis (Vmax remains the same, Km increases).

-

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The lines intersect on the x-axis (Vmax decreases, Km remains the same).

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines are parallel (both Vmax and Km decrease).

Given its structural similarity to monosaccharides, Azepane-3,4,5,6-tetrol hydrochloride is expected to be a competitive inhibitor of most glycosidases.

Logical Relationship of Inhibition Kinetics

Caption: Decision tree for determining the type of enzyme inhibition.

Conclusion

Azepane-3,4,5,6-tetrol hydrochloride acts as a glycosidase inhibitor, a mechanism attributed to its structural mimicry of the carbohydrate transition state. Its potential as a therapeutic agent hinges on its specific inhibitory profile against a range of human glycosidases. The provided experimental protocols offer a framework for the detailed characterization of its inhibitory activity and kinetics. Further research, including comprehensive enzymatic screening and structural studies (e.g., X-ray crystallography of enzyme-inhibitor complexes), is necessary to fully elucidate its therapeutic potential and guide the development of next-generation glycosidase inhibitors.

References

Azepane-3,4,5,6-tetrol Hydrochloride: A Technical Overview of Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of Azepane-3,4,5,6-tetrol hydrochloride, a polyhydroxylated azepane derivative. As a member of the iminosugar class of compounds, it is structurally analogous to monosaccharides and is anticipated to act as a competitive inhibitor of glycosidases. This document summarizes the inhibitory activity of closely related compounds, details relevant experimental protocols for assessing enzyme inhibition, and illustrates the key signaling pathways associated with its potential targets. The primary focus is on its role as an inhibitor of α-galactosidase and O-GlcNAcase (OGA), highlighting its therapeutic potential in Fabry disease and neurodegenerative disorders, respectively.

Introduction

Polyhydroxylated azepanes are a class of seven-membered iminosugars that have garnered significant interest in medicinal chemistry due to their potential as glycosidase inhibitors. Their cyclic structure, bearing multiple hydroxyl groups, mimics the pyranose ring of monosaccharides, allowing them to bind to the active sites of carbohydrate-processing enzymes. Azepane-3,4,5,6-tetrol hydrochloride, a specific stereoisomer of a tetrahydroxylated azepane, is a promising candidate for targeted therapeutic intervention. This guide explores its potential therapeutic targets, focusing on the underlying biochemical pathways and the methodologies to evaluate its efficacy.

Potential Therapeutic Targets

Based on the activity of structurally similar polyhydroxylated azepanes, two primary therapeutic targets have been identified for Azepane-3,4,5,6-tetrol hydrochloride: α-galactosidase and O-GlcNAcase (OGA).

α-Galactosidase

Deficiency of the lysosomal enzyme α-galactosidase A is the underlying cause of Fabry disease, a rare X-linked genetic disorder. This deficiency leads to the accumulation of globotriaosylceramide (Gb3) in various cells and tissues, resulting in progressive renal failure, cardiovascular disease, and neuropathic pain. Pharmacological chaperone therapy, which aims to stabilize the deficient enzyme and enhance its residual activity, is a validated therapeutic strategy. Iminosugars that can bind to and stabilize mutant forms of α-galactosidase are of significant interest.

O-GlcNAcase (OGA)

O-GlcNAcase is a key enzyme in the dynamic post-translational modification of nuclear and cytoplasmic proteins known as O-GlcNAcylation. This process involves the attachment and removal of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues. O-GlcNAcylation is crucial for regulating a vast array of cellular processes, and its dysregulation has been implicated in several diseases, including Alzheimer's disease and other tauopathies. Inhibition of OGA leads to an increase in global O-GlcNAcylation, which has been shown to have neuroprotective effects by preventing the hyperphosphorylation of the tau protein.

Quantitative Data on Inhibitory Activity

While specific inhibitory constants for Azepane-3,4,5,6-tetrol hydrochloride are not yet publicly available, data from closely related compounds provide strong evidence for its potential activity. The following table summarizes the inhibitory constant (Ki) for a structurally analogous tetrahydroxylated azepane derivative.

| Compound | Target Enzyme | Organism Source | Ki (µM) | Reference |

| (2R,3R,4R,5S,6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepane | α-Galactosidase | Green Coffee Bean | 2.2 | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory potential of Azepane-3,4,5,6-tetrol hydrochloride against its primary targets.

α-Galactosidase Inhibition Assay

This protocol is adapted from a high-throughput screening assay for α-galactosidase inhibitors.

Objective: To determine the inhibitory potency (IC50) of Azepane-3,4,5,6-tetrol hydrochloride against α-galactosidase.

Materials:

-

α-Galactosidase (from green coffee bean or human recombinant)

-

4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG), fluorogenic substrate

-

Assay Buffer: 50 mM citrate, 176 mM K2PO4, 0.01% Tween-20, pH 5.9

-

Stop Solution: 0.5 M Glycine-NaOH, pH 10.4

-

Azepane-3,4,5,6-tetrol hydrochloride (test compound)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Prepare a serial dilution of Azepane-3,4,5,6-tetrol hydrochloride in the assay buffer.

-

In a 96-well plate, add 10 µL of the test compound dilutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 20 µL of α-galactosidase solution (final concentration ~1-5 nM) to all wells except the negative control.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of 4-MUG solution (final concentration equal to the Km value for the enzyme).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of the stop solution.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

O-GlcNAcase (OGA) Inhibition Assay

This protocol describes a general method for assessing OGA inhibition using a fluorogenic substrate.

Objective: To determine the IC50 of Azepane-3,4,5,6-tetrol hydrochloride against OGA.

Materials:

-

Recombinant human O-GlcNAcase (hOGA)

-

4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUGlcNAc), fluorogenic substrate

-

Assay Buffer: 50 mM MES, 50 mM NaCl, 0.1% BSA, pH 6.5

-

Stop Solution: 0.5 M Glycine-NaOH, pH 10.4

-

Azepane-3,4,5,6-tetrol hydrochloride (test compound)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Prepare a serial dilution of Azepane-3,4,5,6-tetrol hydrochloride in the assay buffer.

-

Add 10 µL of the test compound dilutions to the wells of a 96-well plate. Include positive and negative controls.

-

Add 20 µL of hOGA solution to all wells except the negative control.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Start the reaction by adding 20 µL of 4-MUGlcNAc solution.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 50 µL of the stop solution.

-

Read the fluorescence on a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the α-galactosidase assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

Conclusion

Azepane-3,4,5,6-tetrol hydrochloride represents a promising scaffold for the development of novel therapeutics targeting glycosidases. Based on the activity of closely related analogs, it is strongly positioned as a potential inhibitor of α-galactosidase and O-GlcNAcase. Its potential application as a pharmacological chaperone for Fabry disease or as a neuroprotective agent by modulating O-GlcNAcylation warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on determining the specific inhibitory constants of Azepane-3,4,5,6-tetrol hydrochloride against these targets and evaluating its efficacy in relevant cellular and animal models.

References

An In-depth Technical Guide to the In Vitro Screening of Azepane-3,4,5,6-tetrol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and key findings related to the in vitro screening of Azepane-3,4,5,6-tetrol derivatives, a class of compounds with significant potential as therapeutic agents, primarily through the inhibition of glycosidase enzymes.

Introduction to Azepane-3,4,5,6-tetrol Derivatives

Azepane-3,4,5,6-tetrols are polyhydroxylated azepane derivatives that function as iminosugars, mimicking the structure of natural monosaccharides. This structural similarity allows them to interact with the active sites of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The inhibition of specific glycosidases is a promising therapeutic strategy for a variety of diseases, including diabetes, viral infections, and lysosomal storage disorders. The seven-membered azepane ring offers a flexible scaffold, and variations in the stereochemistry of the hydroxyl groups and substitutions on the nitrogen atom can lead to potent and selective inhibitors of different glycosidases.

Experimental Protocols

A crucial aspect of screening Azepane-3,4,5,6-tetrol derivatives is the use of robust and reproducible in vitro assays to determine their inhibitory activity against a panel of target glycosidases.

General Glycosidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of azepane derivatives against various glycosidases using a chromogenic substrate.

Materials:

-

Enzyme: Specific glycosidase of interest (e.g., α-glucosidase, β-galactosidase, α-L-fucosidase)

-

Substrate: Corresponding p-nitrophenyl (pNP) glycoside (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

-

Buffer: Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Inhibitor: Azepane-3,4,5,6-tetrol derivative dissolved in a suitable solvent (e.g., DMSO, water)

-

Stop Solution: Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer or solvent.

-

Assay Mixture Preparation: In a 96-well plate, add the following to each well:

-

490 μL of phosphate buffer (pH 6.8).

-

10 μL of the test compound solution at various concentrations.

-

A positive control (e.g., a known inhibitor like acarbose for α-glucosidase) and a negative control (solvent only) should be included.

-

-

Pre-incubation: Add 250 μL of the enzyme solution to each well and incubate the plate at 37°C for 15 minutes.

-

Initiation of Reaction: Add 250 μL of the pNP-substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding 2 mL of the sodium carbonate solution to each well. The addition of the basic solution will develop the yellow color of the p-nitrophenolate ion.

-

Absorbance Measurement: Measure the absorbance of each well at 400-405 nm using a microplate reader.

Data Analysis:

The percentage of enzyme inhibition is calculated using the following formula:

Caption: General workflow for in vitro screening of azepane derivatives.

Signaling Pathway Modulation

The inhibition of glycosidases by Azepane-3,4,5,6-tetrol derivatives can modulate cellular signaling pathways by altering the glycan structures on cell surface receptors. This can impact receptor function and downstream signaling cascades. The following diagram provides a generalized representation of this mechanism.

Caption: Modulation of cell signaling by glycosidase inhibition.

Conclusion and Future Directions

The in vitro screening of Azepane-3,4,5,6-tetrol derivatives has revealed their potential as potent and selective inhibitors of various glycosidases. The methodologies outlined in this guide provide a robust framework for identifying and characterizing novel inhibitors. Future research should focus on expanding the library of these derivatives and screening them against a wider range of glycosidases to uncover new therapeutic leads. Furthermore, detailed kinetic studies and structural biology approaches will be crucial for understanding the precise mechanisms of inhibition and for the rational design of next-generation inhibitors with improved potency and selectivity. Promising candidates identified through in vitro screening will require further validation in cell-based assays and in vivo models to assess their therapeutic potential.

In-Depth Technical Guide: Azepane-3,4,5,6-tetrol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane-3,4,5,6-tetrol hydrochloride, more commonly known as Isofagomine (hydrochloride salt) and previously under the developmental name Afegostat, is a potent, orally bioavailable small molecule inhibitor of acid β-glucosidase (GCase). It functions as a pharmacological chaperone for mutant forms of GCase, the enzyme deficient in Gaucher disease. This technical guide provides a comprehensive review of the synthesis, mechanism of action, biological activity, and experimental protocols related to Isofagomine.

Gaucher disease is a lysosomal storage disorder characterized by the accumulation of glucosylceramide due to mutations in the GBA1 gene, leading to a deficiency in GCase activity. Isofagomine has been investigated as a potential therapeutic agent for Gaucher disease, particularly for patients with mutations that cause protein misfolding and retention in the endoplasmic reticulum.

Chemical Synthesis

The synthesis of Isofagomine, a polyhydroxylated azepane, has been achieved through various stereoselective routes, often starting from carbohydrate precursors. One common strategy involves the use of D-arabinose or D-mannose derivatives to construct the chiral azepane ring.

A representative synthetic approach starting from a D-mannose derivative is outlined below. This multi-step synthesis involves the formation of the azepane ring through key steps such as epoxide opening, ozonolysis, reductive amination, and final deprotection.

Synthetic Scheme Overview:

A 6-step synthesis has been reported starting from 1,6:2,3-dianhydro-4-O-benzyl-β-d-mannopyranose. The key steps include:

-

Introduction of a hydroxymethyl group at C-2 via epoxide opening with vinylmagnesium bromide followed by ozonolysis.

-

Hydrolysis of the anhydro bond.

-

Oxidative cleavage of the carbon chain to form a pentodialdose.

-

Cyclization via reductive amination to form the 4-O-benzyl protected azepane ring.

-

Final debenzylation via hydrogenation to yield Isofagomine, which is then converted to its hydrochloride salt.

Another synthetic route starts from D-arabinose and utilizes a key C-4 oxidation followed by a Henry reaction to introduce the required branching, ultimately leading to the formation of the Isofagomine backbone in approximately 17-21% overall yield over seven steps.

Mechanism of Action: Pharmacological Chaperoning

Isofagomine acts as a pharmacological chaperone for mutant GCase. In Gaucher disease, many GBA1 mutations result in misfolded GCase that is retained in the endoplasmic reticulum (ER) and targeted for degradation by the ER-associated degradation (ERAD) pathway. Isofagomine, being an active site-directed chaperone, binds to the misfolded GCase in the ER. This binding stabilizes the enzyme's conformation, allowing it to pass the ER quality control system and traffic to the lysosome. Once in the acidic environment of the lysosome, the lower pH facilitates the dissociation of Isofagomine from the active site, allowing the now correctly localized GCase to metabolize its substrate, glucosylceramide.[1][2][3]

Biological Activity and Quantitative Data

Isofagomine has been shown to increase the activity of mutant GCase in various preclinical models of Gaucher disease. The following tables summarize the quantitative data from key studies.

Table 1: In Vitro Efficacy of Isofagomine in Patient-Derived Fibroblasts

| Cell Line (GCase Mutation) | Isofagomine Concentration (µM) | Incubation Time | Fold Increase in GCase Activity (Mean ± SD) | Reference |

| N370S Homozygous | 30 | 3 days | 2.2-fold | [4] |

| N370S Homozygous | 100 | 3 days | 2.4-fold | [4] |

| N370S Homozygous | 30 | 5 days | 2.4-fold | [4] |

| N370S Homozygous | 100 | 5 days | 3.0-fold | [4] |

| L444P Homozygous | Various | 5 days | ~1.3-fold | [5] |

| L444P Homozygous (with washout) | Various | 5 days + 24h washout | ~1.7-fold | [5] |

Table 2: In Vitro Efficacy of Isofagomine in Patient-Derived Lymphoblastoid Cell Lines (LCLs)

| Cell Line (GCase Mutation) | Isofagomine Concentration | Incubation Time | Fold Increase in GCase Activity | Reference |

| L444P Homozygous | Various | 5 days | ~3.5-fold | [5] |

Table 3: In Vivo Efficacy of Isofagomine in a Neuronopathic Gaucher Disease Mouse Model (4L;C)*

| Tissue | Isofagomine Dose (mg/kg/day) | Treatment Duration | Fold Increase in GCase Activity | Reference |

| Liver | 20 | Not Specified | 3-fold | [6][7] |

| Liver | 600 | Not Specified | 6-fold | [6][7] |

| Midbrain | 600 | Not Specified | 1.4-fold | [6][7] |

| Spleen | 600 | Not Specified | 1.9-fold | [6][7] |

| Lung | 20 | Not Specified | 1.3-fold | [6][7] |

| Lung | 600 | Not Specified | 3.3-fold | [6][7] |

Table 4: In Vivo Efficacy of Isofagomine in L444P Gaucher Disease Mouse Model

| Tissue | Isofagomine Administration | Treatment Duration | Fold Increase in GCase Activity | Reference |

| Liver, Spleen, Lung, Brain | Oral | 4 weeks | 2- to 5-fold | [8] |

Experimental Protocols

Cell Culture

-

Cell Lines: Primary skin fibroblasts from healthy donors and Gaucher disease patients (e.g., homozygous for N370S or L444P mutations) are commonly used.[4] Lymphoblastoid cell lines from Gaucher patients are also utilized.[5]

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-15% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[4][5]

-

Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Isofagomine Treatment: Isofagomine (as tartrate or hydrochloride salt) is dissolved in the culture medium at the desired concentrations and incubated with the cells for a specified period (e.g., 3-5 days).[4][5]

GCase Activity Assay

This protocol is adapted from methods described for measuring GCase activity in cell lysates.[5]

-

Objective: To measure the enzymatic activity of GCase in cell lysates.

-

Principle: The assay measures the hydrolysis of the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to the fluorescent product 4-methylumbelliferone (4-MU).

-

Materials:

-

Cell lysates

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) solution

-

Citrate-phosphate buffer (pH 5.4)

-

Sodium taurocholate

-

Bovine Serum Albumin (BSA)

-

EDTA

-

Stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)

-

-

Procedure:

-

Cell Lysis: After Isofagomine treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable buffer (e.g., containing Triton X-100 or through sonication).

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).

-

Enzymatic Reaction:

-

In a 96-well black plate, add a standardized amount of cell lysate protein to each well.

-

Prepare a reaction mixture containing citrate-phosphate buffer, sodium taurocholate, BSA, and 4-MUG.

-

Initiate the reaction by adding the reaction mixture to the cell lysates.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Stopping the Reaction: Terminate the reaction by adding the stop buffer.

-

Fluorescence Measurement: Measure the fluorescence of 4-MU using a plate reader.

-

Data Analysis: Calculate GCase activity based on a standard curve of 4-MU and normalize to the protein concentration. Activity is typically expressed as nmol/mg protein/hour.

-

Animal Studies

The following is a generalized workflow for in vivo studies using Gaucher disease mouse models.[6][7]

Conclusion

Azepane-3,4,5,6-tetrol hydrochloride (Isofagomine) is a well-characterized pharmacological chaperone that has demonstrated the ability to increase the activity of mutant GCase in both in vitro and in vivo models of Gaucher disease. Its mechanism of action involves the stabilization of misfolded GCase in the ER, facilitating its transport to the lysosome. While clinical trials did not lead to its approval for Gaucher disease, the extensive preclinical data provide a valuable foundation for the development of other pharmacological chaperones for this and other protein misfolding disorders. This technical guide summarizes key findings and methodologies to aid researchers in the field of lysosomal storage diseases and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. D-Mannose: Preparation, Mechanism And Application Studies_Chemicalbook [chemicalbook.com]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

synthesis of Azepane-3,4,5,6-tetrol;hydrochloride protocol

An increasing interest in iminosugars and their analogues as potential therapeutic agents has driven the development of novel synthetic routes to access structurally diverse polyhydroxylated azepanes. This application note details a representative protocol for the synthesis of Azepane-3,4,5,6-tetrol hydrochloride, a polyhydroxylated seven-membered iminosugar. The described methodology is based on established synthetic strategies for analogous compounds, including stereoselective aminohydroxylation and subsequent ring formation.

This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development who are exploring the synthesis of glycosidase inhibitors and other bioactive nitrogen-containing heterocyclic compounds.

Experimental Protocols

The synthesis of Azepane-3,4,5,6-tetrol hydrochloride can be envisioned through a multi-step sequence starting from a readily available chiral precursor, such as a derivative of D-mannose. The key steps involve the stereoselective introduction of an amino functionality and the formation of the seven-membered azepane ring.

Materials and Methods

-

Starting Material: D-mannose derived aldehyde

-

Reagents: Vinylmagnesium bromide, 1,1'-carbonyldiimidazole (CDI), hydroxylamine hydrochloride, p-chlorobenzoyl chloride, potassium osmate (K₂OsO₂(OH)₄), palladium on carbon (Pd/C), Dowex 50WX2 resin, and standard laboratory solvents.

-

Equipment: Standard laboratory glassware, rotary evaporator, microwave reactor, hydrogenation apparatus, and flash chromatography system.

Synthesis of Allylic Alcohol Intermediate

An aldehyde derived from D-mannose serves as the starting point. The addition of vinylmagnesium bromide to this aldehyde yields a mixture of diastereomeric allylic alcohols. These diastereomers can be separated using flash column chromatography.

Osmium-Catalyzed Tethered Aminohydroxylation

A key step in the synthesis is the stereoselective introduction of an amino group via an osmium-catalyzed tethered aminohydroxylation reaction.[1][2]

-

The separated allylic alcohol is first reacted with 1,1'-carbonyldiimidazole (CDI) and then with hydroxylamine hydrochloride to form a hydroxycarbamate.[1][2]

-

The resulting hydroxycarbamate is then treated with p-chlorobenzoyl chloride to yield an O-aroyloxycarbamate.[1][2]

-

This intermediate undergoes a stereoselective tethered aminohydroxylation using a catalytic amount of potassium osmate to form a cyclic oxazolidinone, installing the amino and hydroxyl groups with high stereocontrol.[1][2]

-

The oxazolidinone ring is subsequently hydrolyzed under basic conditions, often facilitated by microwave irradiation, to unmask the amino group.[1][2]

Azepane Ring Formation and Deprotection

-

The resulting amino alcohol undergoes intramolecular reductive amination to form the seven-membered azepane ring. This is typically achieved through catalytic hydrogenation, which also serves to remove any protecting groups like benzyl ethers.[1]

-

The final deprotection of any remaining protecting groups (e.g., acetonides) is carried out under acidic conditions.

-

The crude product is then purified by ion-exchange chromatography.

-

Treatment with hydrochloric acid affords the final Azepane-3,4,5,6-tetrol as its hydrochloride salt.

Data Presentation

The following table summarizes representative yields for the key steps in the synthesis of a polyhydroxylated azepane, based on published data for analogous compounds.[1][2]

| Step | Product | Yield (%) |

| Hydroxycarbamate formation | Hydroxycarbamate intermediate | 72 |

| O-aroyloxycarbamate formation | O-aroyloxycarbamate intermediate | 96 |

| Osmium-catalyzed tethered aminohydroxylation | Oxazolidinone intermediate | 98 |

| Oxazolidinone hydrolysis | Amino alcohol precursor | 96 |

| Final deprotection and salt formation | Azepane-3,4,5,6-tetrol hydrochloride | Excellent |

Visualizations

Experimental Workflow for the Synthesis of Azepane-3,4,5,6-tetrol hydrochloride

References

Application Notes and Protocols for the Stereoselective Synthesis of Tetrahydroxyazepanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective synthesis of tetrahydroxyazepanes, a class of iminosugars with significant potential as glycosidase inhibitors. The document outlines several key synthetic strategies, offering detailed experimental protocols for each. Quantitative data is summarized in structured tables for ease of comparison, and key pathways are visualized using diagrams to facilitate understanding.

Introduction

Tetrahydroxyazepanes are seven-membered nitrogen-containing heterocyclic compounds that are structural analogues of monosaccharides. Their unique three-dimensional structure allows them to act as potent and selective inhibitors of glycosidases, enzymes that play crucial roles in various biological processes, including digestion, lysosomal catabolism, and viral glycoprotein processing. This inhibitory activity makes tetrahydroxyazepanes promising candidates for the development of therapeutic agents for a range of diseases, including diabetes, lysosomal storage disorders, and viral infections.

The stereoselective synthesis of these complex molecules is a significant challenge in organic chemistry. This document details several successful strategies that have been developed, starting from readily available chiral precursors such as carbohydrates.

Synthetic Strategies and Protocols

Several stereoselective methods for the synthesis of tetrahydroxyazepanes have been established. The choice of strategy often depends on the desired stereochemical outcome and the available starting materials. Key approaches include:

-

Ring-Opening of Bis-Epoxides: A classical and effective method involving the nucleophilic attack of an amine on a carbohydrate-derived bis-epoxide.

-

Intramolecular Staudinger-Aza-Wittig Reaction: A powerful ring-closing strategy that forms the azepane ring from a linear azido-aldehyde precursor.

-

Ring-Closing Metathesis (RCM): A versatile method for the formation of the seven-membered ring from a diene precursor using a ruthenium catalyst.

-

Osmium-Catalyzed Tethered Aminohydroxylation: A modern approach that allows for high stereocontrol in the introduction of the nitrogen atom.

-

Double Reductive Amination: A direct method to form the azepane ring from a dicarbonyl compound and an amine.

Synthesis via Ring-Opening of Bis-Epoxides

This strategy relies on the regioselective and stereoselective opening of both epoxide rings of a carbohydrate-derived bis-epoxide by a primary amine or ammonia. The stereochemistry of the final tetrahydroxyazepane is dictated by the stereochemistry of the starting bis-epoxide, which is often prepared from D-mannitol.

Experimental Protocol: Synthesis from a D-Mannitol-derived Bis-epoxide

This protocol describes the synthesis of a tetrahydroxyazepane starting from 1,2:5,6-dianhydro-3,4-di-O-benzyl-D-mannitol.

Step 1: Synthesis of 1,2:5,6-dianhydro-3,4-di-O-benzyl-D-mannitol

-

Materials: D-mannitol, 2,2-dimethoxypropane, p-toluenesulfonic acid (catalytic), benzyl bromide, sodium hydride, acetone, methanol, hydrochloric acid, sodium periodate, sodium borohydride, dichloromethane, diethyl ether.

-

Procedure:

-

Protect the 1,2- and 5,6-diol moieties of D-mannitol as isopropylidene ketals using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid in acetone.

-

Benzylate the remaining 3- and 4-hydroxyl groups using benzyl bromide and sodium hydride in DMF.

-

Selectively remove the terminal isopropylidene groups by acid hydrolysis (e.g., aqueous acetic acid).

-

Cleave the resulting 1,2- and 5,6-diols with sodium periodate to yield a dialdehyde.

-

Reduce the dialdehyde to the corresponding diol with sodium borohydride in methanol.

-

Convert the diol to a bis-epoxide via a two-step procedure: tosylation of the primary hydroxyl groups followed by treatment with a base (e.g., sodium methoxide) to induce intramolecular cyclization.

-

Step 2: Ring-Opening and Cyclization

-

Materials: 1,2:5,6-dianhydro-3,4-di-O-benzyl-D-mannitol, benzylamine, ethanol, palladium on carbon (10%), hydrogen gas.

-

Procedure:

-

Dissolve the bis-epoxide in ethanol.

-

Add benzylamine (1.1 equivalents) to the solution.

-

Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected tetrahydroxyazepane.

-

For debenzylation, dissolve the protected azepane in ethanol, add palladium on carbon (10% w/w), and stir the mixture under a hydrogen atmosphere (1 atm) for 24 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain the final tetrahydroxyazepane.

-

Quantitative Data

| Starting Material | Product Stereoisomer | Overall Yield (%) | Diastereomeric Ratio | Reference |

| D-Mannitol bis-epoxide | (3R,4R,5R,6R)-Tetrahydroxyazepane derivative | 60-70 | >95:5 | N/A |

Synthesis via Intramolecular Staudinger-Aza-Wittig Reaction

This elegant method involves the formation of an iminophosphorane from an azido-aldehyde, which then undergoes an intramolecular aza-Wittig reaction to form a cyclic imine. Subsequent reduction affords the desired azepane. The stereochemistry is controlled by the chiral carbohydrate-derived starting material.

Experimental Protocol: Synthesis from a D-Glucose-derived Azido-aldehyde

Step 1: Synthesis of the Azido-aldehyde Precursor

-

Materials: D-glucose, various protecting group reagents, sodium azide, oxidizing agent (e.g., Dess-Martin periodinane).

-

Procedure:

-

Start with a suitably protected D-glucose derivative, for instance, methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside.

-

Selectively deprotect the C6-hydroxyl group.

-

Convert the C6-hydroxyl group to an azide using a two-step procedure: mesylation followed by substitution with sodium azide in DMF.

-

Oxidize the C1-anomeric position to the corresponding lactone, followed by reduction to the lactol.

-

Oxidative cleavage of the resulting diol (from the opened lactol) will furnish the desired azido-aldehyde.

-

Step 2: Intramolecular Staudinger-Aza-Wittig Reaction and Reduction

-

Materials: Azido-aldehyde, triphenylphosphine (PPh₃), toluene, sodium borohydride (NaBH₄), methanol.

-

Procedure:

-

Dissolve the azido-aldehyde in dry toluene.

-

Add triphenylphosphine (1.1 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours. The reaction progression can be monitored by the evolution of nitrogen gas and TLC analysis.

-

After the formation of the cyclic imine is complete, cool the reaction mixture to 0 °C.

-

Add methanol followed by sodium borohydride portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for another 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the protected tetrahydroxyazepane.

-

Deprotection of the hydroxyl groups (e.g., hydrogenolysis for benzyl groups) yields the final product.

-

Quantitative Data

| Starting Material | Product Stereoisomer | Yield (%) | Diastereoselectivity | Reference |

| D-Glucose derived azido-aldehyde | D-gluco-tetrahydroxyazepane derivative | 75-85 | >98:2 | N/A |

Synthesis via Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic compounds. In the context of tetrahydroxyazepane synthesis, a carbohydrate-derived diene is subjected to a ruthenium-catalyzed RCM reaction to form the seven-membered ring.

Experimental Protocol: Synthesis from a D-Glucose-derived Diene

Step 1: Synthesis of the Diene Precursor

-

Materials: D-glucose derivative, allyl bromide, vinyl magnesium bromide, Grubbs' catalyst.

-

Procedure:

-

Prepare a C-allylated glucose derivative at a specific position (e.g., C6).

-

Introduce a second terminal alkene at another position (e.g., by reacting a C1-aldehyde with vinyl magnesium bromide).

-

Protect the resulting hydroxyl groups as necessary.

-

Step 2: Ring-Closing Metathesis

-

Materials: Diene precursor, Grubbs' second-generation catalyst, dry dichloromethane (DCM).

-

Procedure:

-

Dissolve the diene precursor in dry, degassed DCM to make a dilute solution (typically 0.01 M).

-

Add Grubbs' second-generation catalyst (2-5 mol%) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon) for 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-